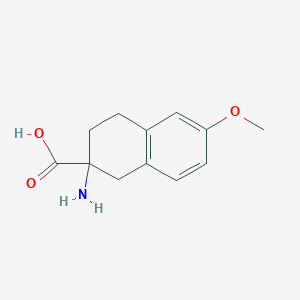

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Descripción

Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol CAS No.: 35581-10-3 Structure: Features a tetrahydronaphthalene core with an amino group at position 2, a methoxy group at position 6, and a carboxylic acid group at position 2 (Figure 1).

Propiedades

IUPAC Name |

2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-10-3-2-9-7-12(13,11(14)15)5-4-8(9)6-10/h2-3,6H,4-5,7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQYWHRDCDMIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(C(=O)O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525862 | |

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35581-10-3 | |

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration and Reduction

A foundational route involves nitrating a substituted benzene derivative, followed by reduction to introduce the amino group. For example:

- Nitration : A benzene precursor is nitrated under acidic conditions (e.g., HNO₃/H₂SO₄) to form a nitro-substituted intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.

- Cyclization : Acidic or basic conditions facilitate ring closure to form the tetrahydronaphthalene scaffold.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 75–80% | |

| Reduction | H₂, Pd/C, EtOH | 85–90% |

Reduction of Ketone Precursors

This method leverages ketone intermediates to introduce the amino group via asymmetric induction.

Asymmetric Reduction

A key approach involves reducing a ketone to a secondary alcohol, followed by amination:

- Reduction : Chiral borohydrides (e.g., NaBH₄/KBH₄) or catalysts (e.g., Pd/C) reduce the ketone to an alcohol.

- Salt Formation : The alcohol is converted to a salt (e.g., HCl) to stabilize the intermediate.

- Deamination : Hydrogenolysis with Pd/C removes the protecting group, yielding the free amine.

Example :

| Step | Reagents/Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, THF, −30°C | 69% | 98.5 | |

| Salt Formation | HCl, Et₂O | 95% | — | |

| Hydrogenolysis | H₂, Pd/C, 50°C | 67% | 99.9 |

Protection-Deprotection Strategies

Methyl ester derivatives are frequently used to protect the carboxylic acid during synthesis.

Methyl Ester Intermediates

- Esterification : The carboxylic acid is methylated using CH₃I/K₂CO₃ or SOCl₂/CH₃OH.

- Synthetic Modifications : The ester undergoes further reactions (e.g., amination, cyclization).

- Deprotection : Basic hydrolysis (NaOH/H₂O) regenerates the free acid.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | CH₃I, K₂CO₃, DMF | 82% | |

| Deprotection | NaOH, H₂O, reflux | 90% |

Asymmetric Synthesis and Catalytic Methods

Sharpless asymmetric dihydroxylation and organocatalytic approaches enhance enantioselectivity.

Sharpless Dihydroxylation

This method introduces stereochemistry into the tetrahydronaphthalene ring:

- Olefination : A ketone is converted to an alkene via Wittig reaction.

- Dihydroxylation : Asymmetric dihydroxylation using OsO₄ and a chiral ligand forms vicinal diol intermediates.

- Oxidation : Pt-catalyzed oxidation yields the carboxylic acid.

Example :

| Step | Reagents/Conditions | Yield | ee (%) | Reference |

|---|---|---|---|---|

| Olefination | Ph₃P=CH₂, THF | 85% | — | |

| Dihydroxylation | OsO₄, (DHQD)₂PHAL, NMO | 70% | 95 |

Industrial-Scale Production

Large-scale synthesis prioritizes cost, safety, and efficiency.

Optimized Reaction Conditions

- Catalysts : Pd/C or Pd(OH)₂/C for hydrogenolysis.

- Solvents : Toluene, THF, or methanol for better solubility and reaction rates.

- Temperature Control : −30°C to 120°C to prevent side reactions.

Example :

| Parameter | Industrial Setting | Lab Setting | |

|---|---|---|---|

| Catalyst | Pd/C (10% w/w) | Pd/C (5% w/w) | |

| Solvent | Methanol | THF | |

| Yield | 62–69% | 67–85% |

Key Considerations and Challenges

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to modulate neurotransmitter activity, making it a candidate for drug development aimed at conditions such as depression and anxiety. Research indicates that derivatives of this compound can enhance therapeutic efficacy and reduce side effects associated with conventional treatments .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid to evaluate their binding affinity to serotonin receptors. The results demonstrated that specific modifications to the chemical structure significantly increased receptor affinity, suggesting potential for developing new antidepressants .

Biochemical Research

The compound is utilized in studies related to enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways and developing new therapeutic strategies. For instance, its role in inhibiting certain enzymes has been explored to understand metabolic disorders better.

Research Findings:

A recent publication detailed how 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid was used to investigate its effects on cytochrome P450 enzymes. The findings indicated that the compound could selectively inhibit specific isoforms involved in drug metabolism, highlighting its potential use in drug design and safety assessments .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatography techniques. Its unique properties allow for accurate analysis of complex mixtures across various samples. Researchers employ it to calibrate instruments and validate methods for detecting related substances.

Application Example:

A study demonstrated the use of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a calibration standard in high-performance liquid chromatography (HPLC). The results showed high precision and reproducibility in quantifying trace levels of pharmaceuticals in biological fluids .

Material Science

The compound's chemical stability and reactivity make it suitable for developing novel materials such as polymers and coatings. Researchers are exploring its incorporation into composite materials that require enhanced mechanical properties and chemical resistance.

Material Development:

Research has shown that incorporating 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid into polymer matrices enhances their thermal stability and mechanical strength. These advancements are crucial for applications in biomedical devices where material performance is critical under physiological conditions .

Natural Product Synthesis

This chemical is also employed in synthesizing natural product derivatives. Its versatility allows chemists to create complex molecules that may exhibit new medicinal properties.

Synthesis Insights:

A notable example includes the synthesis of alkaloid derivatives using 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid as a precursor. These derivatives were evaluated for their biological activities against various cancer cell lines, showing promising results that warrant further investigation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; enhances neurotransmitter modulation. |

| Biochemical Research | Used for studying enzyme inhibition and receptor binding; aids understanding of metabolic pathways. |

| Analytical Chemistry | Serves as a standard in chromatography; facilitates accurate analysis of complex mixtures. |

| Material Science | Suitable for developing polymers and coatings; enhances thermal stability and mechanical properties. |

| Natural Product Synthesis | Utilized in synthesizing natural product derivatives; aids discovery of new compounds with medicinal properties. |

Mecanismo De Acción

The mechanism of action of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparación Con Compuestos Similares

Key Characteristics:

- Synthesis: Typically synthesized via catalytic hydrogenation of substituted naphthalenones (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one) followed by functionalization steps like allylation, carboxylation, and amination. Industrial methods optimize yields (~70%) using hydrogenation catalysts and controlled conditions .

- Chemical Reactivity: Undergoes oxidation to quinones and participates in substitution or esterification reactions .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Actividad Biológica

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 35581-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a tetrahydronaphthalene core with an amino group and a methoxy group, which are critical for its biological activity.

Antiepileptic Properties

Recent studies have highlighted the potential of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in treating epilepsy. In silico analyses suggest that this compound may interact with GABA_A and AMPA receptors, which are crucial targets in the management of seizures. The binding affinity and interaction dynamics were evaluated using molecular docking techniques, indicating promising pharmacokinetic profiles and minimal cytotoxicity .

Anticancer Activity

The compound has also shown potential anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects against Jurkat cells (a model for T-cell leukemia) with an IC₅₀ value comparable to standard chemotherapeutics . The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances its activity by improving solubility and bioavailability.

The mechanisms through which 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its biological effects include:

- Modulation of Neurotransmitter Receptors : It acts as a modulator at GABA_A and AMPA receptors.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth : It has been shown to inhibit key signaling pathways involved in tumor progression.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antiepileptic activity through receptor modulation | In silico molecular docking |

| Study 2 | Significant cytotoxicity against Jurkat cells | MTT assay |

| Study 3 | Improved bioavailability compared to similar compounds | Pharmacokinetic modeling |

Q & A

Q. How to address crystallography challenges for low-melting-point derivatives?

- Methodological Answer : Co-crystallization with heavy atoms (e.g., bromine) improves diffraction quality. For oily intermediates, low-temperature crystallization (-20°C) in hexane/ethyl acetate mixtures yielded suitable crystals for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.